1,4,6,7-Tetrachlorophthalazine

Description

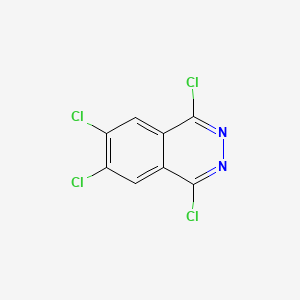

Structure

3D Structure

Properties

IUPAC Name |

1,4,6,7-tetrachlorophthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4N2/c9-5-1-3-4(2-6(5)10)8(12)14-13-7(3)11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEUMZRLMXYRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=NN=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 1,4,6,7-Tetrachlorophthalazine

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4,6,7-Tetrachlorophthalazine

Foreword: The Strategic Importance of Halogenated Phthalazines

Phthalazine and its derivatives represent a cornerstone in medicinal chemistry and materials science. Their rigid, nitrogen-containing heterocyclic structure serves as a versatile pharmacophore and a privileged scaffold for developing novel therapeutic agents.[1][2] These compounds exhibit a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][3] The strategic introduction of halogen atoms, particularly chlorine, onto the phthalazine core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This often leads to enhanced biological activity or provides reactive handles for further chemical modification.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, highly halogenated derivative: 1,4,6,7-Tetrachlorophthalazine. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals who require a reliable and well-understood pathway to this valuable chemical intermediate.

Part 1: Synthesis of 1,4,6,7-Tetrachlorophthalazine

The synthesis of 1,4,6,7-Tetrachlorophthalazine is logically approached through a two-step process starting from a commercially available, appropriately substituted precursor. The overall strategy involves the formation of the core phthalazinone ring system, followed by an exhaustive chlorination to yield the target compound.

Synthetic Strategy and Mechanistic Rationale

Our synthetic design begins with 3,4,5,6-tetrachlorophthalic anhydride. This starting material is ideal as it already contains the requisite chlorine atoms on the benzene ring, thereby avoiding potentially low-yielding or non-selective chlorination steps on an unsubstituted ring.

-

Step 1: Cyclocondensation to form 5,6,7,8-Tetrachlorophthalazin-1(2H)-one. The first step is a classic cyclocondensation reaction. Hydrazine hydrate is used as the dinucleophilic reagent that attacks the electrophilic carbonyl carbons of the anhydride. This reaction proceeds through an intermediate N-aminoimide which then rearranges to form the stable, six-membered pyridazine ring of the phthalazinone. Acetic acid is an effective solvent as it facilitates the reaction without competing side reactions.[3]

-

Step 2: Aromatic Chlorination to form 1,4,6,7-Tetrachlorophthalazine. The second step involves the conversion of the phthalazinone intermediate to the final product. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4] It serves a dual purpose: it acts as both the chlorinating agent and a high-boiling solvent, allowing the reaction to be conducted at the elevated temperatures required for completion. The mechanism involves the activation of the amide oxygen by phosphorus, followed by nucleophilic attack of chloride to replace the oxygen and subsequent tautomerization and aromatization to yield the fully chlorinated, stable phthalazine ring.

Visualized Synthetic Workflow

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,4,6,7-Tetrachlorophthalazine

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed

Disclaimer: Direct experimental data on 1,4,6,7-tetrachlorophthalazine is limited in publicly accessible literature. This guide provides a comprehensive overview based on established principles of organic chemistry and extrapolations from the known reactivity of analogous polychlorinated N-heterocyclic systems. All proposed protocols and predicted properties should be considered hypothetical and require experimental validation.

Introduction: The Untapped Potential of a Polychlorinated Scaffold

Phthalazine derivatives are a cornerstone in medicinal chemistry, with a rich history of yielding compounds with diverse pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen atoms onto the phthalazine core dramatically influences its electronic properties and provides reactive handles for molecular elaboration. While simpler analogs like 1,4-dichlorophthalazine are well-explored, the fully chlorinated 1,4,6,7-tetrachlorophthalazine represents a largely untapped scaffold. Its high degree of chlorination is expected to render the heterocyclic system highly electron-deficient, predisposing it to a range of chemical transformations and making it a compelling, albeit challenging, building block for novel drug candidates. This guide aims to provide a predictive yet scientifically grounded exploration of its synthesis, properties, and reactivity to stimulate further research into this promising molecule.

Proposed Synthesis of 1,4,6,7-Tetrachlorophthalazine

A plausible synthetic route to 1,4,6,7-tetrachlorophthalazine would likely commence from a readily available, appropriately substituted benzene derivative, such as tetrachlorophthalic anhydride. The synthesis can be envisioned as a two-step process analogous to the preparation of 1,4-dichlorophthalazine from phthalic anhydride.[3][4]

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 6,7-Dichlorophthalazin-1,4-dione from Tetrachlorophthalic Anhydride

-

To a solution of tetrachlorophthalic anhydride (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum to yield 6,7-dichlorophthalazin-1,4-dione.

Step 2: Chlorination to 1,4,6,7-Tetrachlorophthalazine

-

Carefully add 6,7-dichlorophthalazin-1,4-dione (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) to facilitate the reaction.

-

Reflux the mixture for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

The crude 1,4,6,7-tetrachlorophthalazine will precipitate. Collect the solid by filtration, wash with water and a dilute sodium bicarbonate solution, and then dry.

-

Recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) should be performed for purification.

Caption: Proposed synthetic pathway to 1,4,6,7-tetrachlorophthalazine.

Predicted Physicochemical and Spectroscopic Properties

The exact physical and spectroscopic properties of 1,4,6,7-tetrachlorophthalazine are not documented. However, we can predict these based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₂Cl₄N₂ |

| Molecular Weight | ~267.92 g/mol |

| Appearance | Likely a white to off-white crystalline solid. |

| Melting Point | Expected to be significantly higher than 1,4-dichlorophthalazine (162-164 °C) due to increased molecular weight and symmetry. |

| Solubility | Poorly soluble in water, soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and other common organic solvents. |

| ¹H NMR | A single singlet in the aromatic region (δ 8.0-8.5 ppm), corresponding to the two equivalent protons on the benzene ring. The exact chemical shift will be influenced by the electron-withdrawing effect of the chlorine atoms. |

| ¹³C NMR | Expected to show four distinct signals: two for the carbon atoms bearing chlorine in the pyridazine ring, one for the chlorinated carbons in the benzene ring, and one for the quaternary carbons at the ring fusion. |

| Mass Spectrometry (EI) | A characteristic isotopic pattern for four chlorine atoms in the molecular ion peak. |

| Infrared (IR) | Characteristic peaks for C=N and C=C stretching in the aromatic region (1500-1600 cm⁻¹) and C-Cl stretching in the fingerprint region (600-800 cm⁻¹). |

Reactivity Profile: A Highly Electrophilic Heterocycle

The four electron-withdrawing chlorine atoms and the two nitrogen atoms in the phthalazine core render the entire ring system highly electron-deficient. This electronic nature dictates its reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and a suitable partner in various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 1 and 4 are expected to be significantly more reactive towards nucleophiles than those at positions 6 and 7. This is due to the activating effect of the adjacent nitrogen atoms, which can stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism.[5][6] The reactivity of 2,3-dichloroquinoxaline serves as a good model, where the chlorine atoms are readily displaced by a variety of nucleophiles.[7][8]

Expected Reactivity Order: C1/C4 >> C6/C7

This differential reactivity allows for selective and sequential substitution, providing a pathway to a diverse array of 1,4-disubstituted or 1,4,6,7-tetrasubstituted phthalazines.

Experimental Protocol: General Procedure for Monosubstitution

-

Dissolve 1,4,6,7-tetrachlorophthalazine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

-

Add the nucleophile (1.0-1.2 eq) (e.g., an amine, alkoxide, or thiol) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) if necessary.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Caption: Selective nucleophilic aromatic substitution on the phthalazine core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for C-C, C-N, and C-O bond formation. The chlorinated positions on the phthalazine ring are amenable to these transformations. Similar to SNAr reactions, the C1 and C4 positions are expected to be more reactive in oxidative addition to the palladium(0) catalyst.[9][10][11] This allows for selective functionalization.

Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl or vinyl groups. The use of appropriate ligands and bases will be crucial for achieving high yields and selectivity, especially when targeting monosubstitution.[12][13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed mixture of 1,4,6,7-tetrachlorophthalazine (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%) in a suitable solvent (e.g., toluene, dioxane, or DMF/water), add a base (e.g., K₂CO₃, Na₂CO₃, or CsF).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Potential Applications in Drug Discovery

The 1,4,6,7-tetrachlorophthalazine scaffold is a promising starting point for the development of new therapeutic agents. Its ability to undergo selective and diverse functionalization allows for the creation of large libraries of compounds for high-throughput screening. The phthalazine core is a known pharmacophore in several approved drugs, and the introduction of diverse substituents through the reactions described above could lead to the discovery of potent and selective inhibitors of various biological targets, such as kinases, which are often implicated in cancer and inflammatory diseases.[14][15][16][17]

Conclusion

While 1,4,6,7-tetrachlorophthalazine remains a relatively unexplored molecule, its predicted chemical properties and reactivity suggest that it is a versatile and valuable scaffold for synthetic and medicinal chemistry. This guide provides a foundational understanding to encourage further investigation into its synthesis and functionalization, which could unlock a new area of phthalazine chemistry and lead to the discovery of novel bioactive compounds. The key to unlocking its potential lies in the systematic and selective manipulation of its four chlorine atoms, a challenge that modern synthetic methodologies are well-equipped to address.

References

-

PubChem. 2,3-Dichloroquinoxaline. [Link]

-

PharmaInfo. A Concise Review on Phthlazine Derivatives and its Biological Activities. [Link]

-

Journal of Chemical and Pharmaceutical Research. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. [Link]

-

Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. [Link]

-

ResearchGate. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. [Link]

-

ResearchGate. Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. [Link]

-

Applications of 2,3-Dichloroquinoxaline in Pharmaceutical Development. [Link]

-

National Center for Biotechnology Information. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]

-

National Center for Biotechnology Information. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. [Link]

-

ResearchGate. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. [Link]

-

ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. [Link]

-

National Center for Biotechnology Information. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

-

ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

-

ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

-

National Center for Biotechnology Information. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]

-

Semantic Scholar. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

-

PubMed. Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. [Link]

-

MDPI. Nucleophilic Substitution at a Coordinatively Saturated Five-Membered NHC∙Haloborane Centre. [Link]

-

Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]

-

ResearchGate. Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. [Link]

-

ResearchGate. Reactivity features of polychlorobiphenyl congeners in the nucleophilic substitution reactions. [Link]

-

Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]

-

Sciforum. Synthesis of new phthalazinedione derivatives. [Link]

-

Journal of Pharmaceutical Research International. An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. [Link]

- Google Patents. A kind of preparation method of 1,4- dichloro phthalazines.

Sources

- 1. jocpr.com [jocpr.com]

- 2. longdom.org [longdom.org]

- 3. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]

- 4. longdom.org [longdom.org]

- 5. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Dichloroquinoxaline | C8H4Cl2N2 | CID 16659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of Polychlorinated Phthalazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phthalazine core, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Chlorination of this scaffold can significantly modulate its physicochemical properties and biological target interactions, making polychlorinated phthalazines a subject of interest in drug discovery and materials science. This guide delves into the chemical identity, synthesis, reactivity, and potential applications of chlorinated phthalazines, with a specific focus on the structural motif of 1,4,6,7-tetrachlorophthalazine. While this specific isomer is not readily found in commercial databases or extensively cited in scientific literature, this guide will establish its probable identity and explore its chemistry through the lens of well-documented, closely related analogues.

Chemical Identity of 1,4,6,7-Tetrachlorophthalazine

A thorough search of prominent chemical databases does not yield a specific CAS number for 1,4,6,7-tetrachlorophthalazine. However, based on the principles of IUPAC nomenclature, we can definitively assign its name and structure.

IUPAC Name: 1,4,6,7-Tetrachlorophthalazine

Chemical Structure:

A hypothetical representation of the 1,4,6,7-tetrachlorophthalazine structure.

The phthalazine core is a bicyclic aromatic system composed of a benzene ring fused to a pyridazine ring. The numbering of the phthalazine ring system dictates the positions of the chloro substituents.

Table 1: Key Chemical Identifiers of Related Polychlorinated Phthalazines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 1,4-Dichlorophthalazine | 4752-10-7 | C₈H₄Cl₂N₂ | 199.04 g/mol |

| 1,4,6-Trichlorophthalazine | 178309-37-0 | C₈H₃Cl₃N₂[2] | 233.48 g/mol [2] |

| 1,4,5,6,7,8-Hexachlorophthalazine | Not Available | C₈Cl₆N₂[3] | 336.8 g/mol [3] |

| 1,4,6,7-Tetrachlorophthalazine (Predicted) | Not Available | C₈H₂Cl₄N₂ | 267.94 g/mol |

Synthesis of the Polychlorinated Phthalazine Scaffold

The synthesis of polychlorinated phthalazines generally involves a multi-step process, starting from appropriately substituted benzene derivatives. The specific substitution pattern of 1,4,6,7-tetrachlorophthalazine necessitates a chlorinated starting material.

General Synthetic Strategy

A plausible synthetic pathway to 1,4,6,7-tetrachlorophthalazine would likely commence with tetrachlorophthalic anhydride or a related tetrachlorobenzene derivative. A common and effective method for constructing the phthalazine core is through the condensation of a suitable phthalic acid derivative with hydrazine.[1]

Conceptual synthetic workflow for 1,4,6,7-tetrachlorophthalazine.

Key Experimental Protocols

Protocol 1: Synthesis of a Dichlorophthalazine Intermediate

This protocol is adapted from established procedures for the synthesis of 1,4-dichlorophthalazine, a key intermediate.[4]

-

Step 1: Formation of Phthalhydrazide: A mixture of the appropriately substituted phthalic anhydride (1 equivalent) and hydrazine hydrate (1.2 equivalents) is refluxed in a suitable solvent such as ethanol or acetic acid for 4-6 hours.

-

Step 2: Monitoring and Isolation: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated phthalhydrazide is collected by filtration, washed with cold ethanol, and dried.

-

Step 3: Chlorination: The dried phthalhydrazide (1 equivalent) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) (5-10 equivalents), often in the presence of phosphorus pentachloride (PCl₅) to facilitate the reaction.

-

Step 4: Reflux and Quenching: The mixture is refluxed for 3-5 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring.

-

Step 5: Product Isolation and Purification: The resulting solid, the 1,4-dichlorophthalazine derivative, is filtered, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Chemical Reactivity and Derivatization

The chlorine atoms on the phthalazine ring, particularly at the 1 and 4 positions, are susceptible to nucleophilic substitution. This reactivity is the cornerstone of the utility of chlorinated phthalazines as synthetic intermediates.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring activates the chloro substituents at positions 1 and 4 towards nucleophilic attack. This allows for the introduction of a wide variety of functional groups.

Common Nucleophiles:

-

N-Nucleophiles: Amines, anilines, hydrazines, and heterocyclic amines.[4]

-

O-Nucleophiles: Alcohols, phenols, and alkoxides.[4]

-

S-Nucleophiles: Thiols and thiophenols.

The reaction conditions for these substitutions typically involve heating the chlorinated phthalazine with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

Representative nucleophilic substitution reactions of a tetrachlorophthalazine.

Potential Applications in Drug Discovery and Materials Science

While 1,4,6,7-tetrachlorophthalazine itself is not widely studied, the broader class of chlorinated phthalazines has shown significant promise in several areas of research.

Medicinal Chemistry

Phthalazine derivatives are known to possess a wide range of biological activities, including:

-

Anticancer: Many phthalazine derivatives have been investigated as potential anticancer agents.[5] Some have been shown to act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[5]

-

Antimicrobial: The phthalazine scaffold has been incorporated into molecules with antibacterial and antifungal properties.[6]

-

Antihypertensive and Vasorelaxant: Certain phthalazine derivatives have demonstrated effects on the cardiovascular system.[1]

-

Anticonvulsant: The phthalazine nucleus is present in some compounds with anticonvulsant activity.[1]

The introduction of chlorine atoms can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and oral bioavailability. Furthermore, the chloro substituents can engage in specific halogen bonding interactions with biological targets, leading to improved potency and selectivity.

Materials Science

The rigid, planar structure of the phthalazine core, combined with the potential for extensive derivatization through its chloro substituents, makes it an interesting scaffold for the development of novel organic materials. Potential applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors.

Safety and Handling

Polychlorinated aromatic compounds should be handled with care, assuming they are potentially toxic and irritant.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1,4,6,7-Tetrachlorophthalazine represents a specific substitution pattern on a privileged heterocyclic scaffold. While not a commonplace chemical, its synthesis and reactivity can be logically extrapolated from the well-established chemistry of its chlorinated analogues. The versatility of the polychlorinated phthalazine core, particularly its susceptibility to nucleophilic substitution, makes it a valuable platform for the generation of diverse molecular architectures. For researchers in drug discovery and materials science, understanding the principles outlined in this guide provides a foundation for the rational design and synthesis of novel phthalazine-based compounds with tailored properties and functions.

References

-

El-Hashash, M. A., et al. (2012). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. Journal of Heterocyclic Chemistry, 49(2), 347-357. Available at: [Link]

-

Abdellatif, K. R. A., et al. (2017). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic & Medicinal Chemistry, 25(1), 227-241. Available at: [Link]

-

El-Hashash, M. A., et al. (2012). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. Journal of Heterocyclic Chemistry, 49(2), 347-357. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9370. Available at: [Link]

-

PubChem. (n.d.). 1,4,5,6,7,8-Hexachlorophthalazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4,5,6,7,8-Hexachlorophthalazine. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1,4,6-Trichlorophthalazine, 97% Purity, C8H3Cl3N2, 100 mg. Retrieved from [Link]

-

Longdom Publishing. (2014). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. calpaclab.com [calpaclab.com]

- 3. 1,4,5,6,7,8-Hexachlorophthalazine | C8Cl6N2 | CID 129679080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Literature review on 1,4,6,7-Tetrachlorophthalazine synthesis

An In-depth Technical Guide to the Synthesis of 1,4,6,7-Tetrachlorophthalazine

Abstract

This technical guide provides a comprehensive, chemically-grounded framework for the synthesis of 1,4,6,7-tetrachlorophthalazine. While direct literature detailing a specific, optimized synthesis for this exact molecule is sparse, this document outlines a robust and plausible two-step synthetic strategy based on well-established principles in heterocyclic chemistry. The proposed pathway begins with the synthesis of an intermediate, 3,4,5,6-tetrachlorophthalhydrazide, from tetrachlorophthalic anhydride and hydrazine, followed by a subsequent chlorination and aromatization step using phosphorus oxychloride to yield the final product. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and critical safety considerations.

Introduction and Strategic Overview

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, cardiotonic, and antitumor properties.[1][2][3] The introduction of halogen atoms onto the phthalazine core can significantly modulate its physicochemical properties and biological activity, making polychlorinated phthalazines valuable scaffolds for further functionalization in drug discovery programs.

The synthesis of 1,4,6,7-tetrachlorophthalazine presents a unique challenge involving the construction of the diazine ring and the subsequent installation of chloro-substituents at the 1 and 4 positions. The most logical and efficient strategy, based on analogous reactions, involves a two-stage process:

-

Formation of a Dione Intermediate: Cyclocondensation of a commercially available, appropriately substituted phthalic acid derivative with hydrazine to form the stable phthalazin-1,4-dione ring system.

-

Aromatization via Chlorination: Conversion of the phthalazin-1,4-dione to the target 1,4-dichlorinated aromatic system using a potent chlorinating agent.

This guide will elaborate on the mechanistic rationale and provide detailed, field-proven protocols for each stage of this proposed synthesis.

Synthetic Workflow Overview

The overall transformation from a readily available starting material to the final product is visualized below. This workflow highlights the key intermediate and the two principal synthetic operations.

Figure 1: Proposed two-step synthetic pathway for 1,4,6,7-tetrachlorophthalazine.

Part I: Synthesis of 3,4,5,6-Tetrachlorophthalhydrazide (Intermediate)

The foundational step is the creation of the phthalazine-1,4-dione scaffold. This is reliably achieved through the reaction of a phthalic anhydride with hydrazine.[1][2] The electron-withdrawing nature of the four chlorine atoms on the benzene ring activates the carbonyl carbons of tetrachlorophthalic anhydride, making them highly susceptible to nucleophilic attack.

Mechanism of Cyclocondensation

The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

-

Nucleophilic Attack: One nitrogen atom of the hydrazine molecule attacks one of the electrophilic carbonyl carbons of the anhydride.

-

Ring Opening: The anhydride ring opens to form a hydrazide-substituted carboxylic acid intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazide moiety then attacks the remaining carboxylic acid group.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, six-membered phthalazin-1,4-dione ring.

Detailed Experimental Protocol

Materials and Reagents:

-

Tetrachlorophthalic anhydride

-

Hydrazine hydrate (~64% solution)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend tetrachlorophthalic anhydride (1 equiv.) in glacial acetic acid (5-10 mL per gram of anhydride).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 equiv.) to the suspension. The addition is exothermic and may cause the solvent to warm.

-

Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution as a pale solid.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol and then cold deionized water to remove residual acetic acid and unreacted hydrazine.

-

Drying: Dry the purified 3,4,5,6-tetrachlorophthalhydrazide in a vacuum oven at 60-80°C to a constant weight. The product is typically obtained in high yield (>90%).

Part II: Aromatization via Chlorination to 1,4,6,7-Tetrachlorophthalazine

The conversion of the stable phthalazin-1,4-dione intermediate to the final aromatic product is the most critical and challenging step. The dione exists in a keto-enol tautomerism, but the keto form is heavily favored. To achieve the 1,4-dichloro derivative, a powerful chlorinating and dehydrating agent is required to drive the tautomerism towards the enol form and substitute the hydroxyl groups with chlorine atoms. Phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) as a catalyst, is the reagent of choice for this transformation.[4]

Causality Behind Reagent Choice

-

Phosphorus Oxychloride (POCl₃): Serves as the primary chlorinating agent and a dehydrating solvent. Its boiling point (105.8°C) is convenient for running the reaction at reflux.

-

Phosphorus Pentachloride (PCl₅): Acts as a catalyst. It reacts with any trace water and helps to generate a more reactive chlorophosphonium intermediate, enhancing the chlorination efficiency.

Detailed Experimental Protocol

Materials and Reagents:

-

3,4,5,6-Tetrachlorophthalhydrazide (from Part I)

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (Optional, but recommended)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place the 3,4,5,6-tetrachlorophthalhydrazide (1 equiv.).

-

Reagent Addition: Carefully add phosphorus oxychloride (10-15 equiv., serving as both reagent and solvent). If using, add phosphorus pentachloride (0.2 equiv.) to the mixture. Caution: This should be performed in a well-ventilated fume hood as the reaction is vigorous and releases HCl gas.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The solid should gradually dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and will generate large volumes of HCl gas. Perform this in a fume hood with extreme caution.

-

Extraction: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 1,4,6,7-tetrachlorophthalazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Data Presentation and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques. The following table summarizes the expected data for the final product.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₈H₂Cl₄N₂ |

| Molecular Weight | 283.93 g/mol |

| Appearance | Crystalline solid (e.g., off-white to pale yellow) |

| Mass Spec (EI) | M+ peak at m/z 282, with characteristic isotope pattern for 4 Cl atoms |

| ¹³C NMR (CDCl₃) | Expect ~4 signals in the aromatic region (120-150 ppm) due to symmetry |

| ¹H NMR (CDCl₃) | Expect a singlet in the aromatic region (7.5-8.5 ppm) |

Visualization of Chlorination Mechanism

The mechanism for the conversion of the dione to the dichloro product is a complex, multi-step process. The diagram below provides a simplified logical flow of this transformation.

Figure 2: Simplified logical flow for the chlorination of the phthalazin-1,4-dione intermediate.

Safety and Handling Considerations

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus Oxychloride (POCl₃) and Pentachloride (PCl₅): Are highly corrosive and react violently with water to produce HCl gas. Operations must be conducted in a moisture-free environment and within a fume hood. Ensure a proper quenching and neutralization strategy is in place.

-

HCl Gas: The reactions, particularly the work-up, generate significant amounts of corrosive HCl gas. A base scrubber (e.g., NaOH solution) is essential to neutralize the effluent gas stream.

Conclusion

This guide presents a scientifically sound and detailed synthetic route for the preparation of 1,4,6,7-tetrachlorophthalazine. By leveraging established reactions for the formation of the phthalazin-1,4-dione core and its subsequent aromatizing chlorination, this protocol provides a clear and actionable pathway for researchers. The key to success lies in the careful execution of the anhydrous chlorination step and the subsequent controlled aqueous work-up. The resulting polychlorinated phthalazine serves as a versatile building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

References

-

ResearchGate. (2010). An Improved Synthesis of 1,4,7-Triazacyclononanes (tacns) and 1,4,7,10-Tetraazacyclododecanes (cyclens). ResearchGate. Available at: [Link]

-

El-Gendy, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. Available at: [Link]

-

National Institutes of Health. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid. Google Patents.

-

ResearchGate. (2010). Highly regioselective synthesis of novel 1,4'-bipyrazoles. ResearchGate. Available at: [Link]

-

Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]

-

National Institutes of Health. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. National Center for Biotechnology Information. Available at: [Link]

-

Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

-

Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. Organic Syntheses. Available at: [Link]

-

Phthalazinone. (n.d.). Phthalazinone. Available at: [Link]

-

Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Available at: [Link]

-

Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum. Available at: [Link]

-

National Institutes of Health. (n.d.). A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health. (n.d.). Total Synthesis of (+)-7-Bromotrypargine and Unnatural Analogues: Biological Evaluation Uncovers Activity at CNS Targets of Therapeutic Relevance. National Center for Biotechnology Information. Available at: [Link]

Sources

A Guide to the Physicochemical Characterization of Novel Heterocyclic Compounds: Focusing on 1,4,6,7-Tetrachlorophthalazine

This technical guide provides an in-depth exploration of the fundamental physical properties of 1,4,6,7-Tetrachlorophthalazine, specifically its solubility and melting point. In the realm of drug discovery and materials science, a thorough understanding of these characteristics is paramount for compound purification, formulation, and predicting bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested methodologies.

While specific experimental data for 1,4,6,7-Tetrachlorophthalazine is not extensively documented in publicly accessible literature, this guide will establish the procedural framework for determining these critical parameters. The protocols outlined herein are designed to be self-validating and are grounded in established principles of physical organic chemistry.

The Critical Role of Melting Point in Purity Assessment

The melting point of a crystalline solid is a sensitive indicator of its purity.[1] A pure compound will typically exhibit a sharp melting point range of 0.5-1.0°C.[1] Conversely, the presence of impurities will lead to a depression of the melting point and a broadening of the melting range.[1] For a novel compound like 1,4,6,7-Tetrachlorophthalazine, accurate melting point determination is a crucial first step in its characterization following synthesis.

Tabular Summary of Expected Physical Properties

Given the highly chlorinated and aromatic nature of 1,4,6,7-Tetrachlorophthalazine, we can predict its general physical properties, which would be confirmed by the experimental methods detailed below.

| Physical Property | Expected Characteristic | Rationale |

| Melting Point | High | The planar, aromatic structure and multiple chlorine atoms contribute to strong intermolecular forces (van der Waals and dipole-dipole), requiring significant thermal energy to break the crystal lattice. |

| Aqueous Solubility | Very Low | The non-polar nature of the carbon-chlorine bonds and the overall lack of hydrogen bond donors or acceptors suggest poor solubility in polar solvents like water. |

| Organic Solvent Solubility | Variable | Solubility is expected to be higher in non-polar organic solvents (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to the "like dissolves like" principle.[2] |

Experimental Protocol for Melting Point Determination

The capillary method is a standard and widely accepted technique for accurate melting point determination.[3] Modern digital melting point apparatuses offer precise temperature control and observation.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 1,4,6,7-Tetrachlorophthalazine sample is completely dry and finely powdered.

-

Load the sample into a capillary tube by tapping the open end into the powder, then inverting and tapping the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[4]

-

-

Instrument Setup:

-

Measurement:

-

For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature approximately 20°C below the expected melting point.[4]

-

Record the temperature at which the first drop of liquid appears (the initial melting point).[4]

-

Continue heating slowly and record the temperature at which the entire sample becomes a transparent liquid (the final melting point).[4]

-

The recorded melting point should be reported as a range from the initial to the final temperature.

-

Visualizing the Melting Point Workflow

Caption: Workflow for determining the melting point of a crystalline solid.

A Systematic Approach to Solubility Assessment

Solubility is a key determinant of a compound's behavior in various chemical and biological systems. A systematic approach is employed to classify the solubility of an unknown compound.[5]

Experimental Protocol for Qualitative Solubility Determination

This protocol uses a series of solvents of varying polarity and pH to build a solubility profile for 1,4,6,7-Tetrachlorophthalazine.

-

General Procedure:

-

Solvent Series:

-

Water: To determine polarity. Given its structure, the compound is expected to be insoluble.

-

5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃): To test for acidic functional groups. The compound is not expected to dissolve.

-

5% Hydrochloric Acid (HCl): To test for basic functional groups. The nitrogen atoms in the phthalazine ring may exhibit weak basicity, but significant solubility is unlikely due to the electron-withdrawing effects of the chlorine atoms.

-

Organic Solvents: Test solubility in a range of organic solvents, such as hexane (non-polar), toluene (aromatic), dichloromethane (polar aprotic), and ethanol (polar protic).

-

Visualizing the Solubility Classification Scheme

Caption: Decision tree for the qualitative solubility classification of an organic compound.

Conclusion

The determination of melting point and solubility are foundational steps in the characterization of any novel chemical entity. For a compound like 1,4,6,7-Tetrachlorophthalazine, these properties provide critical insights into its purity, intermolecular forces, and potential behavior in various applications, from synthetic reactions to biological assays. The rigorous application of the standardized protocols detailed in this guide will ensure the generation of reliable and reproducible data, which is the cornerstone of sound scientific research and development.

References

-

PubChem. (n.d.). 2,4,6-Trichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Experiment 1: Determination of Solubility Class. (n.d.).

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Alberta. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

National Toxicology Program. (2021). 15th Report on Carcinogens. National Institutes of Health. Retrieved from [Link]

-

ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorophenols. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electronic and Structural Properties of the 1,4,6,7-Tetrachlorophthalazine Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electronic and structural properties of the novel 1,4,6,7-tetrachlorophthalazine core. Due to the limited availability of direct experimental data on this specific molecule, this document synthesizes information from analogous chlorinated nitrogen heterocycles, computational modeling, and established analytical techniques to build a robust predictive profile. The guide covers proposed synthetic routes, detailed structural and electronic characterization methodologies, and potential applications in medicinal chemistry and materials science, offering a foundational resource for researchers interested in this promising scaffold.

Introduction: The Potential of Polychlorinated Phthalazines

Phthalazine derivatives are a well-established class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of chlorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Polychlorinated heterocycles, in particular, can exhibit unique reactivity and electronic characteristics, making them valuable synthons for the development of novel therapeutics and functional materials.[5]

The 1,4,6,7-tetrachlorophthalazine core presents an intriguing, yet underexplored, scaffold. The strategic placement of four chlorine atoms is expected to significantly influence the electronic distribution within the aromatic system, impacting its reactivity, intermolecular interactions, and ultimately, its potential as a pharmacophore or a building block in materials science. This guide aims to provide a detailed theoretical and practical framework for the synthesis, characterization, and potential utilization of this novel compound.

Proposed Synthesis of the 1,4,6,7-Tetrachlorophthalazine Core

Synthetic Pathway

A potential synthetic route is outlined below. The key steps involve the formation of a phthalhydrazide intermediate followed by chlorination.

Caption: Proposed synthesis of 1,4,6,7-tetrachlorophthalazine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 6,7,8,9-Tetrachlorophthalhydrazide

-

To a solution of 3,4,5,6-tetrachlorophthalic anhydride (1.0 eq) in glacial acetic acid (10 mL/g of anhydride), add hydrazine hydrate (1.2 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6,7,8,9-tetrachlorophthalhydrazide.

Step 2: Synthesis of 1,4,6,7-Tetrachlorophthalazine

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the dried 6,7,8,9-tetrachlorophthalhydrazide (1.0 eq).

-

Add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of phosphorus pentachloride (PCl₅).

-

Heat the mixture to reflux for 8-12 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

-

After completion, carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The crude 1,4,6,7-tetrachlorophthalazine will precipitate out. Collect the solid by filtration and wash thoroughly with cold water.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure target compound.

Predicted Structural and Electronic Properties

The structural and electronic properties of 1,4,6,7-tetrachlorophthalazine can be predicted using a combination of theoretical calculations and by drawing analogies with structurally similar chlorinated heterocycles.

Structural Properties: An X-ray Crystallography Perspective

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids.[9][10][11] For 1,4,6,7-tetrachlorophthalazine, a single crystal X-ray diffraction study would be essential to precisely determine bond lengths, bond angles, and intermolecular packing.

Predicted Molecular Geometry:

-

The phthalazine core is expected to be planar, a characteristic feature of aromatic systems.

-

The C-Cl bond lengths are anticipated to be in the range of 1.70-1.75 Å.

-

The C-N and N-N bond lengths within the pyridazine ring will reflect the aromatic character of the heterocycle.

-

The presence of four bulky chlorine atoms may lead to some steric strain, potentially causing minor deviations from ideal planarity.

Table 1: Predicted Structural Parameters of 1,4,6,7-Tetrachlorophthalazine

| Parameter | Predicted Value |

| C-Cl Bond Length | 1.72 ± 0.03 Å |

| C-N Bond Length | 1.33 ± 0.02 Å |

| N-N Bond Length | 1.34 ± 0.02 Å |

| C-C Bond Length (Aromatic) | 1.39 ± 0.03 Å |

| Dihedral Angle (Benzene-Pyridazine) | < 5° |

Electronic Properties: Insights from Spectroscopy and Electrochemistry

The electronic properties of the 1,4,6,7-tetrachlorophthalazine core are expected to be significantly influenced by the strong electron-withdrawing nature of the four chlorine atoms.

Spectroscopic Characterization:

-

NMR Spectroscopy:

-

¹H NMR: A singlet is expected for the two equivalent aromatic protons on the benzene ring. The chemical shift will likely be downfield due to the deshielding effect of the chlorine atoms.

-

¹³C NMR: Six distinct signals are anticipated, corresponding to the different carbon environments. The carbon atoms attached to chlorine will exhibit characteristic chemical shifts.

-

-

UV-Vis Spectroscopy: The molecule is expected to show absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. The chlorination may cause a bathochromic or hypsochromic shift compared to the parent phthalazine.[12][13]

-

IR Spectroscopy: Characteristic vibrational bands for C-Cl, C=N, and C=C stretching modes will be present in the infrared spectrum.

Electrochemical Properties:

-

Cyclic Voltammetry (CV): The high degree of chlorination is expected to make the 1,4,6,7-tetrachlorophthalazine core highly electron-deficient and thus, a good electron acceptor. Cyclic voltammetry studies are predicted to show one or more reversible or quasi-reversible reduction waves at relatively high potentials, indicating the formation of stable radical anions and dianions.[14][15]

Computational Chemistry: A Theoretical Approach

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure, reactivity, and spectroscopic properties of molecules.[16][17][18]

DFT Workflow for Property Prediction

Caption: A typical DFT workflow for property prediction.

Predicted Electronic Descriptors

-

HOMO-LUMO Gap: A relatively large HOMO-LUMO gap is anticipated, suggesting good kinetic stability. The LUMO is expected to be localized on the electron-deficient phthalazine ring system, indicating its susceptibility to nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a significant region of positive electrostatic potential (electron-deficient) over the phthalazine core, particularly near the nitrogen and chlorine atoms. This further supports the notion of its electrophilic character.

Potential Applications in Drug Discovery and Materials Science

The unique electronic and structural features of the 1,4,6,7-tetrachlorophthalazine core suggest several potential applications.

-

Medicinal Chemistry:

-

Scaffold for Novel Kinase Inhibitors: The electron-deficient nature of the core could facilitate strong interactions with the ATP-binding site of various kinases.

-

Antimicrobial and Antiviral Agents: Halogenated heterocycles are known to possess potent antimicrobial and antiviral activities.[5]

-

Probes for Chemical Biology: The distinct spectroscopic and electrochemical properties could be exploited in the design of fluorescent or redox-active probes.

-

-

Materials Science:

-

Electron-Acceptor Materials: The high electron affinity makes it a candidate for use in organic electronic devices, such as n-type semiconductors in organic field-effect transistors (OFETs) or as an electron-transporting material in organic light-emitting diodes (OLEDs).

-

Building Block for Polymers: The reactive chlorine atoms can serve as handles for further functionalization and polymerization, leading to novel materials with tailored properties.

-

Conclusion

While experimental data on 1,4,6,7-tetrachlorophthalazine is currently scarce, this in-depth technical guide provides a comprehensive predictive overview of its synthesis, structure, and electronic properties based on established chemical principles and computational methods. The highly chlorinated and electron-deficient nature of this novel core makes it a promising candidate for further investigation in both medicinal chemistry and materials science. The proposed synthetic route and characterization methodologies outlined herein offer a solid foundation for researchers to explore the potential of this intriguing molecule.

References

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity.

- Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems.

- Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. NIH.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Experimental and computational investigations of the products of halogenation of 1,2-chalcogenazole 2-oxides.

- Reactions of Polychlorin

- The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community.

- Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Str

- Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calcul

- chlorinated aromatic compounds: Topics by Science.gov. Science.gov.

- Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomeriz

- Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed.

- Novel Green Synthesis of Polyfunctionally Substituted Phthalazines Promoted by Visible Light, DFT Studies and Molecular Docking with Antimicrobial and Antibiofilm Potency.

- Size-Dependent Chlorinated Nitrogen-Doped Carbon Nanotubes: Their Use as Electrochemical Detectors for C

- Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy.

- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.

- Recent Developments in Chemistry of Phthalazines - Another View. Longdom Publishing.

- Synthesis of new phthalazinedione deriv

- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Comput

- Poly-sulfur-nitrogen heterocycles via sulfur chlorides and nitrogen reagents. R Discovery.

- Phthalazine | C8H6N2 | CID 9207. PubChem.

- Phthalazine(253-52-1) 1H NMR spectrum. ChemicalBook.

- Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry.

- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC.

- Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorin

- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.

- X-Ray Crystallography of Chemical Compounds. PMC.

- Electrochemistry In Near-Critlcal and Supercritical Fluids. 4.

- Phthalazine Hydrazone Derivatives as Potent Antioxidants: DFT Studies and Molecular Docking Analysis.

- Synthesis of N-heterocycles through alcohol dehydrogen

- X-ray crystallography. Wikipedia.

- Chlorinated polycyclic arom

- X-ray Crystallography. Chemistry LibreTexts.

- Synthesis of N-Heterocycles. Organic Chemistry Portal.

- Greener Synthesis of Nitrogen-Containing Heterocycles in W

- Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews (RSC Publishing).

- Pyridazine. University of Minnesota.

- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.

- A Practical Beginner's Guide to Cyclic Voltammetry. IIT Kanpur.

- Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. MDPI.

- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu

- Search Results - Beilstein Journals. Beilstein Journals.

- Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports.

- Demystifying X-ray Crystallography. caltech.edu.

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chlorinated aromatic compounds: Topics by Science.gov [science.gov]

- 13. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 15. iitk.ac.in [iitk.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles | MDPI [mdpi.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of 1,4,6,7-Tetrachlorophthalazine

This guide provides a comprehensive technical overview of the potential stability and degradation pathways of 1,4,6,7-tetrachlorophthalazine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of organic chemistry and data from analogous chlorinated and heterocyclic compounds to forecast the reactivity of this specific molecule. While direct experimental data on 1,4,6,7-tetrachlorophthalazine is limited in publicly accessible literature, this guide offers a robust framework for initiating stability studies and identifying potential degradants.

Introduction to 1,4,6,7-Tetrachlorophthalazine: A Molecule of Interest

Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their broad pharmacological potential, including applications as anticonvulsant, antihypertensive, and anti-inflammatory agents.[1][2][3] The introduction of halogen substituents, such as chlorine, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, receptor binding affinity, and overall efficacy. 1,4,6,7-Tetrachlorophthalazine, with its polychlorinated structure, presents a unique profile that warrants a thorough investigation of its stability to ensure the safety and efficacy of any potential therapeutic application. Understanding its degradation pathways is crucial for developing stable formulations, predicting metabolic fate, and identifying potential impurities.[4][5]

Intrinsic Stability Profile: A Predictive Assessment

The stability of 1,4,6,7-tetrachlorophthalazine is dictated by the interplay of its aromatic phthalazine core and the four electron-withdrawing chlorine atoms. This substitution pattern is expected to influence its susceptibility to various degradation mechanisms.

Thermal Stability

Chlorinated aromatic compounds are generally known for their thermal stability, which is influenced by the degree and position of chlorine substitution.[6] However, at elevated temperatures, thermal decomposition is anticipated. The C-Cl bond, with a bond enthalpy of approximately 338 kJ/mol, is weaker than C-C (348 kJ/mol) and C-H (412 kJ/mol) bonds, suggesting that at high temperatures, the cleavage of the C-Cl bond is a likely initiation step for degradation.[7][8]

The thermal decomposition of polychlorinated compounds can lead to the formation of various chlorinated and non-chlorinated aromatic hydrocarbons.[9] For 1,4,6,7-tetrachlorophthalazine, a plausible thermal degradation pathway involves the step-wise loss of chlorine atoms, potentially leading to the formation of lesser-chlorinated phthalazines and, under more extreme conditions, fragmentation of the heterocyclic ring. The presence of nitrogen in the ring may also influence the formation of nitrogen-containing byproducts.

Table 1: Predicted Thermal Degradation Products of 1,4,6,7-Tetrachlorophthalazine

| Potential Degradant | Formation Mechanism | Analytical Detection Method |

| Tri-, di-, and monochlorophthalazines | Stepwise thermal dehalogenation | GC-MS, LC-MS |

| Phthalazine | Complete thermal dehalogenation | GC-MS, LC-MS |

| Chlorinated benzenes/naphthalenes | Ring fragmentation and rearrangement | GC-MS |

| Hydrogen Chloride (HCl) | Elimination reaction | Ion Chromatography |

Photostability

Many chlorinated organic compounds are susceptible to photodegradation upon exposure to UV radiation.[10] The absorption of UV light can excite the molecule to a higher energy state, leading to the homolytic cleavage of the C-Cl bond and the formation of radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a cascade of degradation products.

For 1,4,6,7-tetrachlorophthalazine, UV irradiation is expected to initiate dechlorination, similar to other chlorinated aromatic compounds. The degradation process can be influenced by the solvent system and the presence of photosensitizers.

Diagram 1: Proposed Photodegradation Initiation

Caption: Initiation of photodegradation via UV-induced C-Cl bond cleavage.

Primary Degradation Pathways and Mechanistic Insights

Forced degradation studies are essential to elucidate the primary degradation pathways of a drug candidate.[5] The following sections detail the likely degradation pathways for 1,4,6,7-tetrachlorophthalazine under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals, and its rate is highly dependent on pH and temperature.[4] While the C-Cl bonds on the benzene ring of 1,4,6,7-tetrachlorophthalazine are generally stable to hydrolysis, the chlorine atoms at the 1 and 4 positions of the phthalazine ring are activated towards nucleophilic substitution due to the adjacent nitrogen atoms.

Under aqueous conditions, particularly at non-neutral pH, nucleophilic attack by water or hydroxide ions could lead to the substitution of chlorine atoms with hydroxyl groups, forming chlorinated hydroxyphthalazines. The rate of hydrolysis is expected to be more significant under basic conditions due to the stronger nucleophilicity of the hydroxide ion.

Diagram 2: Proposed Hydrolytic Degradation Pathway

Caption: Nucleophilic aromatic substitution in hydrolytic degradation.

Oxidative Degradation

Oxidative degradation can occur through various mechanisms, including reactions with atmospheric oxygen or residual peroxides in excipients. The phthalazine ring system, while aromatic, can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening. The presence of electron-withdrawing chlorine atoms may decrease the electron density of the ring system, potentially reducing its susceptibility to oxidation. However, the nitrogen lone pairs are still potential sites for oxidative attack.

Experimental Protocol: Forced Degradation Study (Oxidative Stress)

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of 1,4,6,7-tetrachlorophthalazine in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Stress Condition: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of 0.1 mg/mL.

-

Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24, 48, and 72 hours). A control sample without hydrogen peroxide should be stored under the same conditions.

-

Sample Analysis: At each time point, withdraw an aliquot, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and analyze by a stability-indicating HPLC method.[5]

-

Peak Identification: Collect fractions of the degradation products for structural elucidation using techniques such as LC-MS/MS and NMR.[11][12]

Reductive Dechlorination

Reductive dechlorination is a significant degradation pathway for many chlorinated organic compounds. This process can be mediated by various reducing agents or catalyzed by transition metals. In a pharmaceutical context, this could be relevant if the drug substance comes into contact with reductive impurities or excipients. The stepwise removal of chlorine atoms would lead to the formation of a series of lesser-chlorinated phthalazines.

Analytical Methodologies for Stability Assessment

A robust analytical methodology is paramount for accurately assessing the stability of 1,4,6,7-tetrachlorophthalazine and identifying its degradation products.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for stability-indicating methods.[5][13] A reversed-phase HPLC method, likely employing a C18 column, would be suitable for separating the relatively nonpolar 1,4,6,7-tetrachlorophthalazine from its potentially more polar degradants (e.g., hydroxylated products).

Spectroscopic Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is invaluable for the identification of degradation products.[11] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic tool in the mass spectra of the parent compound and its chlorinated degradants. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of isolated degradation products.[12]

Diagram 3: Workflow for Degradation Product Identification

Caption: A systematic workflow for the identification of degradation products.

Conclusion and Future Directions

This guide provides a predictive framework for understanding the stability and degradation of 1,4,6,7-tetrachlorophthalazine based on established chemical principles and data from analogous compounds. The primary anticipated degradation pathways include thermal decomposition, photodegradation, hydrolysis, and oxidative degradation. Experimental verification through rigorous forced degradation studies, coupled with advanced analytical techniques, is essential to confirm these predictions and fully characterize the stability profile of this molecule. The insights gained from such studies will be critical for the successful development of any pharmaceutical product containing 1,4,6,7-tetrachlorophthalazine.

References

- Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. (n.d.). American Chemical Society.

- The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. (n.d.). Proceedings A.

- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013).

- Zhao, X., et al. (2025). Characterization of the Degradation and Nitrogenous Disinfection Byproduct Formation of Nitrogen-Containing Benzoheterocyclic Compounds during the UV-LED (275 nm)/Chlorine Process: Roles of Reactive Species and Pathway of Dichloroacetonitrile Formation. ResearchGate.